3-Naphthalen-2-ylmethyl-piperazin-2-one
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Overview
Description
®-3-(2-Naphthylmethyl)piperazin-2-one is a chiral compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Naphthylmethyl)piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-piperazine and 2-naphthylmethyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: Common catalysts and reagents include base catalysts like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-Naphthylmethyl)piperazin-2-one may involve:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Optimization of reaction conditions to maximize yield and purity.
Purification Techniques: Implementation of purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Naphthylmethyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction may produce naphthyl alcohols.
Scientific Research Applications
®-3-(2-Naphthylmethyl)piperazin-2-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(2-Naphthylmethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to receptors or enzymes involved in biological processes.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2-Naphthylmethyl)piperazin-2-one: The enantiomer of the compound, which may have different biological activities.
Naphthylmethylpiperazine: A related compound with similar structural features but lacking the chiral center.
Uniqueness
®-3-(2-Naphthylmethyl)piperazin-2-one is unique due to its chiral nature, which can result in specific interactions with biological targets and distinct pharmacological properties compared to its achiral or enantiomeric counterparts.
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-(naphthalen-2-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C15H16N2O/c18-15-14(16-7-8-17-15)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14,16H,7-8,10H2,(H,17,18) |
InChI Key |
MYLLYGVXNGGEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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